(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide
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Overview
Description
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple deuterium atoms, which are isotopes of hydrogen, and specific stereochemistry. The compound’s structure includes a long hydrocarbon chain with hydroxyl and amide functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide involves multiple steps, including the introduction of deuterium atoms and the formation of specific stereoisomers. One common approach is the enantioselective synthesis, which ensures the correct stereochemistry of the compound. This process often involves the use of chiral catalysts and reagents to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and isotopic effects.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share similar stereochemistry and functional groups.
(2S,3R)-β-phenylglycidic acid esters: These compounds have similar stereochemical properties and are used in similar research applications
Uniqueness
The uniqueness of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide lies in its multiple deuterium atoms and specific stereochemistry, which provide distinct isotopic and stereochemical properties that are valuable in various scientific studies .
Properties
Molecular Formula |
C34H67NO4 |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide |
InChI |
InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1/i2D3,4D2,6D2,8D2 |
InChI Key |
YWZGQPJRQXHVQX-WYSRPCJQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
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